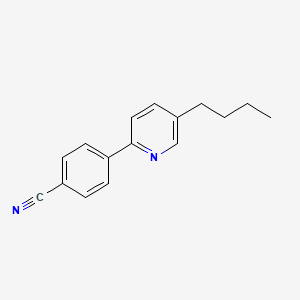

![molecular formula C13H11NO5S B11704003 4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid CAS No. 119004-76-1](/img/structure/B11704003.png)

4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(E)-[(2,4-ジヒドロキシフェニル)メチリデン]アミノ]ベンゼン-1-スルホン酸は、化学、生物学、産業など様々な分野で多様な用途が知られている複雑な有機化合物です。この化合物は、アミンとカルボニル化合物の縮合によって形成されるシッフ塩基の存在によって特徴付けられます。構造中にヒドロキシル基とスルホン酸基の両方が存在することは、その独特の化学的性質に寄与しています。

2. 製法

合成経路と反応条件

4-[(E)-[(2,4-ジヒドロキシフェニル)メチリデン]アミノ]ベンゼン-1-スルホン酸の合成は、通常、2,4-ジヒドロキシベンズアルデヒドと4-アミノベンゼンスルホン酸の縮合反応によって行われます。反応は、メタノールなどの適切な溶媒中で、還流条件下で行われます。反応混合物は、数時間撹拌して縮合を完全に完了させ、シッフ塩基を生成します。

工業生産方法

工業的な環境では、この化合物の生産は、反応の効率と収率を高めるために連続フローリアクターを使用することが含まれる場合があります。触媒の使用と反応条件の最適化により、生産プロセスをさらに改善し、コスト効率を高め、規模を拡大することができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-aminobenzenesulfonic acid. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete condensation, resulting in the formation of the Schiff base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

化学反応の分析

反応の種類

4-[(E)-[(2,4-ジヒドロキシフェニル)メチリデン]アミノ]ベンゼン-1-スルホン酸は、次のような様々な種類の化学反応を起こします。

酸化: 化合物中のヒドロキシル基は、キノンを生成するために酸化されることがあります。

還元: シッフ塩基は、対応するアミンを生成するために還元されることがあります。

置換: スルホン酸基は、様々な求核剤と置換反応を起こすことがあります。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。

置換: アミンやチオールなどの求核剤は、穏やかな条件下でスルホン酸基と反応することができます。

生成される主な生成物

酸化: キノンやその他の酸化された誘導体。

還元: 対応するアミン。

置換: 使用される求核剤に応じて、様々な置換誘導体。

科学的研究の応用

4-[(E)-[(2,4-ジヒドロキシフェニル)メチリデン]アミノ]ベンゼン-1-スルホン酸は、科学研究において幅広い用途を持っています。

化学: 配位化学における配位子として、および有機合成における試薬として使用されます。

生物学: その潜在的な抗酸化作用と抗菌作用について研究されています。

医学: 酵素阻害剤としての役割など、潜在的な治療的用途について調査されています。

産業: 染料、顔料、腐食防止剤の開発に利用されています。

作用機序

4-[(E)-[(2,4-ジヒドロキシフェニル)メチリデン]アミノ]ベンゼン-1-スルホン酸の作用機序は、様々な分子標的との相互作用を伴います。シッフ塩基は金属イオンと配位し、酵素活性を阻害する安定な錯体を形成することができます。ヒドロキシル基とスルホン酸基は、フリーラジカルを捕捉し、酸化損傷を防ぐことで、抗酸化作用に寄与しています。

類似化合物との比較

類似化合物

- 4-[(2,4-ジヒドロキシフェニル)ジアゼニル]ベンゼンスルホン酸

- 4-[(2-ヒドロキシ-3-メトキシフェニル)メチリデン]アミノ]-N-(1,3-チアゾール-2-イル)ベンゼン-1-スルホンアミド

独自性

4-[(E)-[(2,4-ジヒドロキシフェニル)メチリデン]アミノ]ベンゼン-1-スルホン酸は、ヒドロキシル基とスルホン酸基の両方が存在することで、様々な化学反応における反応性と汎用性を高めており、独自性を持っています。そのシッフ塩基構造は、金属イオンと安定な錯体を形成することを可能にし、配位化学や工業的な用途において価値のあるものとなっています。

特性

CAS番号 |

119004-76-1 |

|---|---|

分子式 |

C13H11NO5S |

分子量 |

293.30 g/mol |

IUPAC名 |

4-[(2,4-dihydroxyphenyl)methylideneamino]benzenesulfonic acid |

InChI |

InChI=1S/C13H11NO5S/c15-11-4-1-9(13(16)7-11)8-14-10-2-5-12(6-3-10)20(17,18)19/h1-8,15-16H,(H,17,18,19) |

InChIキー |

KYCBKZBWVFUCLS-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1N=CC2=C(C=C(C=C2)O)O)S(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11703923.png)

![(2E,6E)-2,6-bis[(4-chlorophenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11703931.png)

![Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]-](/img/structure/B11703932.png)

![4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11703933.png)

![1-[4-(Decylsulfanyl)phenyl]ethanone](/img/structure/B11703938.png)

![2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11703943.png)

![4-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11703956.png)

![(2Z)-3-(naphthalen-1-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11703983.png)

![4-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11703995.png)

![4-[(E)-{[2-(Naphthalen-2-YL)-1,3-benzoxazol-5-YL]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11704006.png)